Dipentyltin dichloride

Description

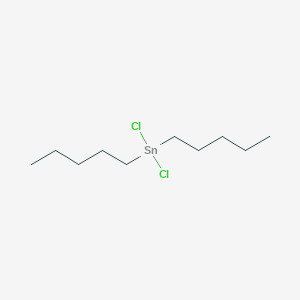

Dipentyltin dichloride is a useful research compound. Its molecular formula is C10H22Cl2Sn and its molecular weight is 331.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Dipentyltin dichloride, like other organotin compounds, primarily targets cellular components to produce a biological effect .

Mode of Action

Organotin compounds generally work by binding to a receptor, which triggers a cellular response . The binding of the compound to its target can lead to changes in cellular function, potentially disrupting normal cellular processes.

Biochemical Pathways

For instance, some organotin compounds have been found to inhibit a-ketoacid oxidation in isolated mitochondria .

Pharmacokinetics

The pharmacokinetics of drug delivery systems (ddss), which can include organotin compounds, are known to differ significantly from those of classical drugs . Understanding these differences is crucial for improving the bioavailability and efficacy of DDSs.

Result of Action

Organotin compounds are known to cause various cellular effects, including morphological deformation and cell death . These effects can result from the compound’s interaction with its targets and its disruption of normal cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, organotin compounds are known to be sensitive to both acids and water, which can limit their usefulness in certain applications . Additionally, the compound’s action can be influenced by its concentration at the target tissue .

Biochemical Analysis

Biochemical Properties

For instance, some organotin compounds have been reported to inhibit the proteasomal chymotrypsin-like activity, which can induce cell death

Cellular Effects

Studies on similar organotin compounds like dibutyltins have shown that they can influence cell function . For example, dibutyltins have been found to induce adipogenesis in mammalian cells and inhibit the expression of proinflammatory genes

Molecular Mechanism

Organotin compounds have been found to exert their effects at the molecular level through various mechanisms . For example, they can bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

Studies on similar compounds like ciprofloxacin conjugated to diphenyltin have shown changes in their effects over time . These include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dipentyltin dichloride at different dosages in animal models have not been extensively studied. Pharmacologically induced animal models are commonly used to assess the dosage effects of various compounds

Metabolic Pathways

Organotin compounds have been found to impact energy metabolism

Transport and Distribution

Transport proteins play a critical role in the absorption, distribution, and elimination of a wide variety of compounds

Subcellular Localization

The subcellular location of a protein provides valuable insights into its functionalities

Properties

IUPAC Name |

dichloro(dipentyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11.2ClH.Sn/c2*1-3-5-4-2;;;/h2*1,3-5H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUPLUPXYGDCQP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

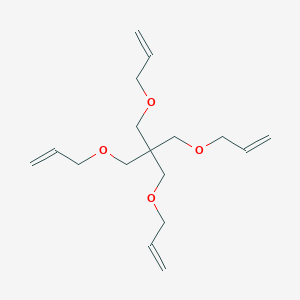

CCCCC[Sn](CCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149738 | |

| Record name | Dipentyltin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-42-9 | |

| Record name | Dichlorodipentylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentyltin dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentyltin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPENTYLTIN DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11BL831DPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)